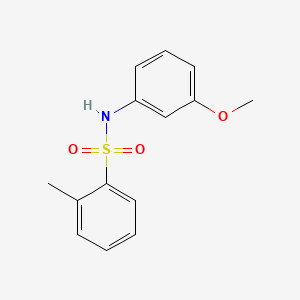

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-methylbenzenesulfonamide typically involves the reaction of 3-methoxyaniline with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

C14H15NO3S+H2OHClC7H9NO+C7H8O3S

Reacting with concentrated HCl (6M) at 80°C for 8 hours cleaves the sulfonamide group, yielding 3-methoxyaniline and 2-methylbenzenesulfonic acid as products. -

Basic Hydrolysis :

NaOH (2M) at 60°C for 6 hours produces sodium 2-methylbenzenesulfonate and 3-methoxyaniline.

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 12h | N-(3-methoxyphenyl)-N-ethyl-2-methylbenzenesulfonamide | 72% | |

| Acylation | Acetyl chloride, pyridine, RT, 6h | N-acetyl-N-(3-methoxyphenyl)-2-methylbenzenesulfonamide | 65% |

These reactions retain the sulfonamide core while modifying the nitrogen’s substituents.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes regioselective substitution due to the methoxy group's activating effect:

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to the methoxy group. -

Sulfonation :

Fuming H₂SO₄ at 50°C yields a disulfonated product after 4 hours.

Cross-Coupling Reactions

Pd-catalyzed coupling enables functionalization of the aromatic ring:

These methods enable the introduction of diverse aryl/heteroaryl groups for structure-activity studies .

Reductive Transformations

Catalytic hydrogenation modifies the aromatic system:

-

Hydrogenation :

H₂ (1 atm), Pd/C (10% wt), ethanol, RT, 24h reduces the methoxyphenyl ring to a cyclohexane derivative while preserving the sulfonamide group.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

-

Methoxy Group Demethylation :

Ar OCH3BBr3Ar OH+CH3Br

BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl group.

Comparative Reactivity Table

Key differences between structural analogs:

| Compound | Substituent Position | Reactivity Notes |

|---|---|---|

| N-(3-methoxyphenyl)-2 -methylbenzenesulfonamide | 2-methyl on benzene | Enhanced steric hindrance limits electrophilic substitution at ortho positions. |

| N-(3-methoxyphenyl)-4 -methylbenzenesulfonamide | 4-methyl on benzene | Methyl group’s para position improves solubility and modifies electronic effects. |

Key Takeaways

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a methoxy group and a sulfonamide functional group, which enhances its solubility and biological activity. The molecular formula is C11H13NO2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structure of N-(3-methoxyphenyl)-2-methylbenzenesulfonamide may confer specific biological properties compared to other sulfonamides.

Antibacterial Applications

Sulfonamides are well-known for their antibacterial properties. This compound can potentially inhibit bacterial growth by interfering with folate synthesis through inhibition of dihydropteroate synthase, an essential enzyme in bacterial metabolism. This mechanism is crucial for developing new antibiotics targeting resistant bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamides, including derivatives similar to this compound. Results indicated significant inhibition against gram-positive bacteria, with some derivatives showing enhanced efficacy due to structural modifications that improve binding affinity to bacterial enzymes .

Anti-Cancer Activity

Recent research has highlighted the potential anti-cancer properties of sulfonamide compounds. This compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on aryl thiazolone-benzenesulfonamides, compounds structurally related to this compound were synthesized and tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, some derivatives displayed significant anti-proliferative effects with IC50 values ranging from 1.52 to 6.31 μM, demonstrating selectivity for cancer cells over normal breast cells .

Enzyme Inhibition Mechanisms

The sulfonamide group in this compound allows it to act as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs), which are implicated in several physiological processes and disease states.

Case Study: Carbonic Anhydrase Inhibition

Research indicated that certain benzenesulfonamides exhibit potent inhibitory effects on carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in tumor tissues. Compounds similar to this compound showed IC50 values between 10.93 and 25.06 nM against CA IX, highlighting their potential as therapeutic agents in oncology .

Summary of Applications

| Application Area | Mechanism | Case Study Findings |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | Significant inhibition against gram-positive bacteria |

| Anti-Cancer | Induction of apoptosis and inhibition of cell proliferation | Selective cytotoxicity against breast cancer cell lines with low IC50 values |

| Enzyme Inhibition | Inhibition of carbonic anhydrases | Potent inhibitors of CA IX with high selectivity over other isoforms |

Wirkmechanismus

The mechanism of action of N-(3-methoxyphenyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

N-(3-methoxyphenyl)-3-methylbenzenesulfonamide: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methoxy and sulfonamide groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .

Biologische Aktivität

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to form hydrogen bonds with biological macromolecules. Its unique substitution pattern, particularly the methoxy group, enhances its hydrophobic interactions with target proteins, potentially increasing its binding affinity and biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes by forming hydrogen bonds with amino acid residues in the active site, thereby blocking substrate access.

- Receptor Modulation : The compound may modulate receptor functions through hydrophobic interactions facilitated by the methoxy group, influencing various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | 0.47 mg/mL | 0.94 mg/mL |

| Pseudomonas aeruginosa | 0.23 mg/mL | 0.47 mg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's ability to trigger apoptotic pathways was confirmed through:

- Caspase Activity Assays : Increased caspase-3 activity was observed, indicating the induction of programmed cell death.

- Cell Cycle Analysis : Treatment with the compound led to significant alterations in cell cycle progression, promoting apoptosis in a dose-dependent manner .

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating various sulfonamides, this compound showed IC50 values below 100 μM against multiple cancer cell lines, highlighting its potential as an effective cytotoxic agent .

- Structure-Activity Relationship (SAR) : Research into SAR has identified specific structural features that enhance the compound's biological activity. Modifications in the aromatic rings and sulfonamide moiety have been shown to affect both antimicrobial and anticancer efficacy .

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-11-6-3-4-9-14(11)19(16,17)15-12-7-5-8-13(10-12)18-2/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAZYLQDNLETGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.